Home > Products > Screening Compounds P113106 > 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide -

4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide

Catalog Number: EVT-4850702
CAS Number:
Molecular Formula: C21H21N3O3S
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are a broad class of organic compounds characterized by the presence of a sulfonyl functional group (SO2) linked to an amine group (NH2) []. These compounds are well-known for their wide range of biological activities and have been extensively studied in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action
  • Enzyme inhibition: Sulfonamides are known to inhibit various enzymes, including carbonic anhydrase, dihydropteroate synthase, and cyclooxygenase [, ]. The target compound could potentially inhibit similar enzymes, leading to its biological effects.
  • Receptor binding: Benzamides can interact with various receptors, including G-protein coupled receptors and nuclear receptors []. The target compound, with its combination of structural features, might also exhibit receptor binding activity.
Applications
  • Medicinal Chemistry: As a sulfonamide derivative, it could be investigated for potential therapeutic activity against various diseases, including bacterial infections, inflammation, and cancer [, ].
  • Material Science: Sulfonamides have been explored for their potential in material science applications, such as in the development of polymers, liquid crystals, and sensors []. The target compound could be investigated for its potential in these areas.

Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate

Compound Description: Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate is a compound characterized by its two aromatic rings (a benzene and a tosyl group) connected by a sulfonamide linker. The molecule also features a methyl ester group attached to the benzene ring. [] Weak intramolecular C—H⋯O hydrogen bonding plays a role in its structural conformation. []

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (ZENECA ZD3523, 38p) is a potent, orally active leukotriene receptor antagonist. [] It exhibits high affinity for the leukotriene receptor, with a Ki of 0.42 nM for displacement of [3H]LTD4 on guinea pig lung membranes. []

4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide

Compound Description: 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide is a PDGF receptor tyrosine kinase inhibitor. [, ] It is being investigated for the treatment of diseases mediated by angiotensin II, particularly hypertension. [, ]

(3-trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (AN-024)

Compound Description: (3-trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (AN-024) is a pharmaceutical compound. [] A multi-step synthesis process for its preparation has been reported, starting from 4-methyl-2-nitro-aniline. []

2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide

Compound Description: 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide is a herbicide. [, , , , ] Several studies have investigated its various crystalline forms and hydrates, as well as its herbicidal efficacy in different formulations. [, , , , ]

1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene (HL3)

Compound Description: 1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene (HL3) is a tridentate ligand that can form complexes with various metals. [, ] It is typically synthesized through a template reaction involving metal acetylacetonates, 2-pyridinecarboxaldehyde, and N-tosyl-1,2-diaminobenzene. []

N-[(arylmethoxy)phenyl] carboxylic acids, hydroxamic acids, tetrazoles, and sulfonyl carboxamides

Compound Description: These represent a series of structurally diverse compounds investigated as leukotriene D4 (LTD4) antagonists. [] Each series features a core structure of N-[(arylmethoxy)phenyl] with different functional groups, including carboxylic acids, hydroxamic acids, tetrazoles, and sulfonyl carboxamides, attached to the benzene ring. []

N-{3-[(4-methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: N-{3-[(4-methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides represent a class of compounds with potential biological activity. [, ] They have been tested for their antimicrobial activities against various bacterial and fungal strains. []

N-(1-ethyl-2-pyrrolidyl-methyl)2-methoxy-5-ethyl sulfonyl benzamide

Compound Description: N-(1-ethyl-2-pyrrolidyl-methyl)2-methoxy-5-ethyl sulfonyl benzamide is a potent analog of sulpiride. [] A radiolabeled form of this compound, with 125I incorporated, has been developed as a radioligand for the radioimmunoassay of sulpiride-related compounds. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (venetoclax N-oxide, VNO) and 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (venetoclax hydroxylamine impurity, VHA)

Compound Description: Venetoclax N-oxide (VNO) and venetoclax hydroxylamine impurity (VHA) are potential oxidative impurities of venetoclax, a BCL-2 inhibitor used to treat blood cancers. [] VNO is formed by oxidation of venetoclax, while VHA is generated through a [, ] Meisenheimer rearrangement of VNO. []

N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an)

Compound Description: N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an) is a multikinase inhibitor with potent activity against Src, KDR, and several kinases involved in the MAPK pathway. [] It exhibits potent anti-triple negative breast cancer activity both in vitro and in vivo, demonstrating good pharmacokinetic properties and low toxicity. []

M30 [2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide] and M27 [4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide]

Compound Description: M30 and M27 are metabolites of venetoclax, a Bcl-2 inhibitor used in treating hematologic malignancies. [] M30 is a nitro reduction metabolite of venetoclax, likely formed by gut bacteria. [] M27 is a major metabolite, primarily formed by cytochrome P450 isoform 3A4 (CYP3A4), involving oxidation and cyclization. []

4- {4- [(4'-chlorobiphenyl-2-yl) methyl] piperazin-1-yl} -N- [(3-nitro-4- {[(1R, 2R, 3R, 5S) -2,6,6-trimethylbicyclo [3.1.1] hept-3-yl] amino} phenyl) sulfonyl] benzamide

Compound Description: 4- {4- [(4'-chlorobiphenyl-2-yl) methyl] piperazin-1-yl} -N- [(3-nitro-4- {[(1R, 2R, 3R, 5S) -2,6,6-trimethylbicyclo [3.1.1] hept-3-yl] amino} phenyl) sulfonyl] benzamide is a compound with potential therapeutic applications in inducing apoptosis. [, ]

4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl] benzamide (navitoclax)

Compound Description: Navitoclax is an inhibitor of Bcl-2, Bcl-xL, and Bcl-w, showing synergistic effects with CDK5 inhibition in pancreatic cancer treatment. [] It inhibits cell growth and induces apoptosis when combined with a CDK5 inhibitor, analog 24. []

4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide (indapamide)

Compound Description: Indapamide is a diuretic drug with a sulfamoylbenzamide core. [] It serves as a starting material for synthesizing a series of pro-apoptotic derivatives, 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide (1–20), and 4-chloro-3-({[3-(substituted)-4-oxo-1,3-thiazolidine-2-ylidene]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives (21–31), investigated as potential anticancer agents. []

N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (PYA), N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide (NDI) and 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide (CPB)

Compound Description: These compounds are related substances of imatinib mesylate (IM), a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. []

2-[(4-Pyridyl)methyl]amino-N-[3-(trifluoromethyl)phenyl]benzamide (5) and N-3-isoquinolinyl-2-[(4-pyridinylmethyl)amino]benzamide (7)

Compound Description: These anthranilamide derivatives are potent and selective inhibitors of VEGFR-2 and VEGFR-3 kinases, showing promising antiangiogenic and antitumor activities. []

N-(3-amino-4-methylphenyl)-4-((4-methyl-1-piperazinyl)methyl) benzamide

Compound Description: N-(3-amino-4-methylphenyl)-4-((4-methyl-1-piperazinyl)methyl) benzamide is a key intermediate in the synthesis of imatinib. [] It reacts with a compound of formula V to form imatinib via a coupling reaction. []

N-(2-pyridinylmethyl)-N-((E)-(4-((2-pyridinylmethyl)imino)methylphenyl)methylidene)amine and 4-methyl-N-((E)-(4-((4-methyl-2-pyridinyl)imino)methylphenyl)methylidene)-2-pyridinamine

Compound Description: These compounds are bis-bidentate ligands that can potentially be used in the synthesis of metal complex wires. [] They are prepared by condensation reactions involving 2-aminomethylpyridine or 2-amino-para-methyl-pyridine with terephthaladehyde. []

4-amino-N-(2,6-dimethylphenyl)benzamide (ametolide, LY201116), N-[4-[[[2-(hydroxymethyl)-6- methylphenyl] amino] carbonyl] phenyl] acetamide (compound 7) and its nonacetylated analogue (compound 6)

Compound Description: Ameltolide (LY201116) is a potent anticonvulsant drug. [] Compound 7 is a major metabolite of ameltolide, formed by N-acetylation and hydroxylation, with significantly reduced anticonvulsant potency. [] Compound 6 is the non-acetylated analogue of compound 7. []

Properties

Product Name

4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide

IUPAC Name

4-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)benzamide

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C21H21N3O3S/c1-16-3-9-20(10-4-16)28(26,27)24(2)19-7-5-18(6-8-19)21(25)23-15-17-11-13-22-14-12-17/h3-14H,15H2,1-2H3,(H,23,25)

InChI Key

AUZZFPZPFPNLMA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.